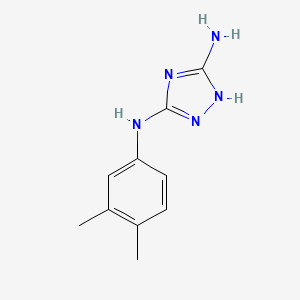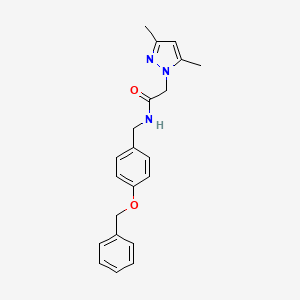![molecular formula C24H21N3O2S B2440328 N-(2-(2,3-dimetilfenil)-5-óxido-4,6-dihidro-2H-tieno[3,4-c]pirazol-3-il)-1-naftamida CAS No. 1020246-22-3](/img/structure/B2440328.png)
N-(2-(2,3-dimetilfenil)-5-óxido-4,6-dihidro-2H-tieno[3,4-c]pirazol-3-il)-1-naftamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide is a useful research compound. Its molecular formula is C24H21N3O2S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Introducción
El compuesto en cuestión pertenece a la familia de los alcaloides diazínicos, específicamente a la subclase de la pirimidina (1,3-diazina). Las diazinas son compuestos heterocíclicos que contienen dos átomos de nitrógeno que se encuentran en la naturaleza (como el ADN, el ARN, los sabores y las fragancias) y tienen diversas aplicaciones farmacológicas. Estas aplicaciones incluyen efectos antimetabolitos, propiedades anticancerígenas, actividad antibacteriana, efectos antialérgicos y más .
Actividades farmacológicas
Exploremos algunas de las principales actividades farmacológicas asociadas con este compuesto:
a. Actividad anticancerígena: Las investigaciones han demostrado que los derivados de la pirimidina exhiben efectos anticancerígenos. Se utilizan en tratamientos para la leucemia (por ejemplo, imatinib, dasatinib y nilotinib) y el cáncer de mama. Además, tienen potencial como agentes antitumorales .
b. Efectos antimicrobianos y antiparasitarios: Las pirimidinas demuestran propiedades antimicrobianas y antifúngicas. También son eficaces contra las infecciones parasitarias .
c. Propiedades antiinflamatorias y analgésicas: Ciertos compuestos basados en pirimidina exhiben actividades antiinflamatorias y analgésicas, lo que los hace relevantes para el control del dolor y la inflamación .
d. Efectos cardiovasculares y antihipertensivos: Las pirimidinas juegan un papel en la salud cardiovascular y pueden actuar como agentes antihipertensivos .
e. Otras actividades: Las pirimidinas están involucradas en diversas otras actividades, incluidos los efectos antidiabéticos, la acción anti-VIH y la modulación de la leucemia mieloide .
Enfoques sintéticos
Los investigadores han explorado diferentes métodos sintéticos para preparar diazinas decoradas farmacológicamente activas. Estos enfoques tienen como objetivo mejorar las propiedades de similaridad a fármacos y ADME-Tox. Si bien las vías sintéticas específicas para este compuesto pueden no estar fácilmente disponibles, es esencial considerar metodologías novedosas para su síntesis .
Propiedades
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-15-7-5-12-22(16(15)2)27-23(20-13-30(29)14-21(20)26-27)25-24(28)19-11-6-9-17-8-3-4-10-18(17)19/h3-12H,13-14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNBUMSFTHHNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[2-(phenylamino)phenyl]pyridine-4-carboxamide](/img/structure/B2440250.png)
![2-Amino-6-benzyl-4-(3-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2440252.png)
![(E)-ethyl 4-((4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2440254.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2440257.png)

![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 4-chlorobenzenecarboxylate](/img/structure/B2440260.png)


![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2440264.png)
![4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde](/img/structure/B2440265.png)


